molecular formula C20H16ClNO5 B11198185 N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide

N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide

Cat. No.: B11198185
M. Wt: 385.8 g/mol
InChI Key: IKRNXEANVJCDTR-UHFFFAOYSA-N
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Description

N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide is a complex organic compound that features a benzodioxin ring fused with a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the benzodioxin ring followed by the introduction of the furan carboxamide group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new aromatic rings.

Scientific Research Applications

N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and furan carboxamides. Examples might include:

  • N-{7-[(4-bromophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide
  • N-{7-[(4-methylphenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide

Uniqueness

What sets N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide apart is its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C20H16ClNO5

Molecular Weight

385.8 g/mol

IUPAC Name

N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide

InChI

InChI=1S/C20H16ClNO5/c21-13-5-3-12(4-6-13)19(23)14-10-17-18(27-9-8-26-17)11-15(14)22-20(24)16-2-1-7-25-16/h1-7,10-11,19,23H,8-9H2,(H,22,24)

InChI Key

IKRNXEANVJCDTR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CO3)C(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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